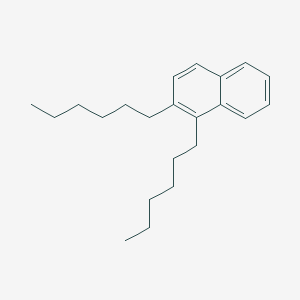

1,2-Dihexylnaphthalene

Description

1,2-Dihexylnaphthalene is a naphthalene derivative substituted with two hexyl groups at the 1- and 2-positions of the aromatic ring. This structural modification significantly alters its physicochemical properties compared to simpler alkylnaphthalenes, such as naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene. The hexyl chains increase its molecular weight (estimated ~316.5 g/mol) and lipophilicity (log P ~10.3), making it highly hydrophobic and less volatile than methyl-substituted analogs .

Properties

CAS No. |

100766-33-4 |

|---|---|

Molecular Formula |

C22H32 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

1,2-dihexylnaphthalene |

InChI |

InChI=1S/C22H32/c1-3-5-7-9-13-19-17-18-20-14-11-12-16-22(20)21(19)15-10-8-6-4-2/h11-12,14,16-18H,3-10,13,15H2,1-2H3 |

InChI Key |

VOMPMOXLDNRRRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,2-Dihexylnaphthalene typically involves the alkylation of naphthalene with hexyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with hexyl chloride in the presence of aluminum chloride as a catalyst. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial production methods may vary, but they generally follow similar principles of alkylation, utilizing large-scale reactors and optimized conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1,2-Dihexylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert 1,2-Dihexylnaphthalene to its dihydro derivatives using reagents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, and sulfonation are possible.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields naphthoquinones, while reduction produces dihydro derivatives.

Scientific Research Applications

1,2-Dihexylnaphthalene has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

Industry: This compound is utilized in the production of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 1,2-Dihexylnaphthalene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing cellular processes. The exact pathways depend on the specific application and the derivative used. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1,2-dihexylnaphthalene with naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene:

| Property | Naphthalene | 1-Methylnaphthalene | 2-Methylnaphthalene | 1,2-Dihexylnaphthalene (Estimated) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 128.17 | 142.20 | 142.20 | ~316.5 |

| Log P | 3.30 | 3.95 | 3.87 | ~10.3 |

| Water Solubility (mg/L) | 31.7 | 25.4 | 24.5 | <0.1 |

| Vapor Pressure (mmHg) | 0.082 (25°C) | 0.014 (25°C) | 0.015 (25°C) | Negligible |

Key Observations :

- The hexyl substituents in 1,2-dihexylnaphthalene drastically reduce water solubility and vapor pressure compared to methylated analogs, limiting its environmental mobility but increasing bioaccumulation risks .

Toxicological Profiles

Data from methylnaphthalenes provide a baseline for inferring 1,2-dihexylnaphthalene’s behavior:

Acute Toxicity :

Systemic Effects :

Environmental Impact :

Metabolic and Elimination Pathways

Data Gaps and Research Needs

Toxicokinetics: No studies quantify absorption, distribution, or excretion of 1,2-dihexylnaphthalene in mammalian systems.

Ecotoxicology : Long-term impacts on aquatic organisms and soil microbiota remain uncharacterized.

Regulatory Status : Unlike methylnaphthalenes, 1,2-dihexylnaphthalene lacks EPA or OSHA guidelines, necessitating risk assessment frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.